1H NMR and 13C NMR spectra of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
1H NMR and 13C NMR spectra of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Introduction: The Structural Significance of a Spirooxindole
In the landscape of medicinal chemistry and drug development, the spirooxindole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The molecule 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one represents a key synthetic intermediate, incorporating the characteristic spirocyclic fusion of a 1,3-dioxolane ring at the C3 position of a 5-bromo-substituted oxindole core. This modification, known as ketal protection of the isatin C3-ketone, is a critical step in synthetic strategies aimed at further functionalizing the oxindole nucleus.
The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and for the validation of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution.[2][3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in field-proven insights and detailed experimental protocols to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Atom Numbering
A clear understanding of the NMR data begins with a systematic numbering of the molecule's atoms. The following structure and numbering convention will be used throughout this guide for all spectral assignments.
Caption: Numbering scheme for 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, while spin-spin coupling reveals the connectivity between neighboring protons.[4][5]
Data Summary
The following table summarizes the assigned ¹H NMR spectral data, acquired in CDCl₃.[6]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (NH) | 9.28 | br s | - | 1H |
| H-6' | 7.38 | d | 8.0 | 1H |
| H-4' | 7.24 | s | - | 1H |
| H-7' | 6.70 | d | 8.0 | 1H |
| H-4, H-5 | 4.24 - 4.55 | m | - | 4H |
Detailed Interpretation
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Amide Proton (H-1'): The signal at 9.28 ppm, appearing as a broad singlet, is characteristic of the amide N-H proton.[6] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. This peak's chemical shift can be sensitive to solvent, concentration, and temperature. Its identity can be confirmed by D₂O exchange, which would cause the signal to disappear.
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Aromatic Protons (H-4', H-6', H-7'): The aromatic region between 6.70 and 7.40 ppm shows signals for the three protons on the benzene ring of the oxindole core.
-
The signal at 6.70 ppm is a doublet with a coupling constant (³JHH) of 8.0 Hz, assigned to H-7' . It is coupled only to H-6'.[6]
-
The signal at 7.38 ppm is also a doublet with a similar coupling constant of 8.0 Hz, assigned to H-6' . It appears further downfield due to the deshielding effect of the bromine atom at the para position.[6]
-
The signal at 7.24 ppm appears as a singlet and is assigned to H-4' .[6] The lack of significant coupling to H-6' (a four-bond meta-coupling, which is often very small or zero) results in a singlet-like appearance.
-
-
Dioxolane Protons (H-4, H-5): The four protons of the dioxolane ring resonate as a complex multiplet between 4.24 and 4.55 ppm.[6] These protons are diastereotopic due to the adjacent chiral spiro center (C-3'). This means that even the two protons on the same carbon (geminal protons) are chemically non-equivalent and will couple to each other and to the protons on the adjacent carbon, leading to a complex, overlapping signal pattern.
¹³C NMR and DEPT Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, a full assignment of the carbon skeleton can be achieved. A DEPT-135 spectrum distinguishes carbon types: CH and CH₃ groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (including C=O) are absent.[7][8][9]
Data Summary
The following table summarizes the assigned ¹³C NMR spectral data, acquired in CDCl₃.[6]
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type |
| C-2' (C=O) | 175.4 | Absent | Quaternary (C) |
| C-7a' | 141.2 | Absent | Quaternary (C) |
| C-3a' | 134.5 | Absent | Quaternary (C) |
| C-6' | 128.4 | Positive | Methine (CH) |
| C-4' | 126.6 | Positive | Methine (CH) |
| C-5' | 115.7 | Absent | Quaternary (C) |
| C-7' | 112.4 | Positive | Methine (CH) |
| C-3' (Spiro) | 102.1 | Absent | Quaternary (C) |
| C-4, C-5 | 66.1 | Negative | Methylene (CH₂) |
Detailed Interpretation
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Carbonyl Carbon (C-2'): The signal at 175.4 ppm is unequivocally assigned to the amide carbonyl carbon, which is characteristically found in the most downfield region of the spectrum.[6]
-
Aromatic Carbons (C-3a' to C-7a'):
-
The quaternary carbons C-7a' (141.2 ppm) and C-3a' (134.5 ppm) are assigned based on their downfield shifts and absence in the DEPT-135 spectrum. C-7a' is adjacent to the electron-withdrawing amide nitrogen.[6]
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The carbon directly attached to the bromine, C-5' , appears at 115.7 ppm.[6] While electronegative, halogens can have complex shielding/deshielding effects.
-
The protonated aromatic carbons, or methines, are identified by their positive phase in a DEPT-135 experiment. C-6' (128.4 ppm), C-4' (126.6 ppm), and C-7' (112.4 ppm) fall within this category.[6]
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-
Spiro Carbon (C-3'): The signal at 102.1 ppm is assigned to the spiro carbon.[6] This unique quaternary carbon is bonded to two oxygen atoms, a nitrogen atom, and another carbon, resulting in a significant downfield shift into a region characteristic of acetals or ketals.
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Dioxolane Carbons (C-4, C-5): The two equivalent methylene carbons of the dioxolane ring appear as a single signal at 66.1 ppm.[6] This signal would show a negative phase in a DEPT-135 spectrum, confirming their CH₂ nature.
Experimental Protocols: A Framework for Reproducible Data
Acquiring high-quality, reliable NMR data requires meticulous attention to sample preparation and the selection of appropriate acquisition parameters.
Workflow for NMR Analysis
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